4-azatricyclo[4.2.1.0,3,7]nonan-2-ol
Overview
Description
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol is a complex organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is also known by its IUPAC name, octahydro-3,5-methanocyclopenta[b]pyrrol-6-ol . This compound is characterized by its tricyclic structure, which includes a nitrogen atom and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azatricyclo[4.2.1.0,3,7]nonan-2-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a cyclopentane derivative with an amine, followed by cyclization and reduction steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrogen-containing ring can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, amines, and substituted tricyclic compounds, which can be further utilized in different chemical syntheses .
Scientific Research Applications
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-azatricyclo[4.2.1.0,3,7]nonan-2-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes . The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-azatricyclo[4.2.1.0,3,7]nonan-2-ol is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-azatricyclo[4.2.1.03,7]nonan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-1-5-3-9-7(8)6(5)2-4/h4-10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBFQEYKZRPUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1CNC3C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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